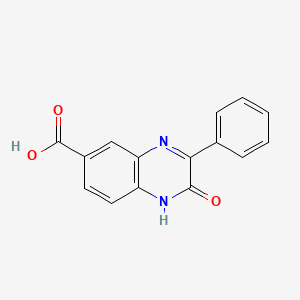

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid

Description

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula |

C15H10N2O3 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

2-oxo-3-phenyl-1H-quinoxaline-6-carboxylic acid |

InChI |

InChI=1S/C15H10N2O3/c18-14-13(9-4-2-1-3-5-9)16-12-8-10(15(19)20)6-7-11(12)17-14/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

OFYSBIJOZUVAJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)C(=O)O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable diketone, followed by oxidation. One common method involves the reaction of o-phenylenediamine with benzil in the presence of acetic acid, followed by oxidation with potassium permanganate . The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dihydroquinoxaline derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid largely depends on its interaction with biological targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Quinoxaline: The parent compound of the quinoxaline family, known for its broad spectrum of biological activities.

2-Oxo-1,2-dihydroquinoline-3-carboxamides: Similar in structure and also studied for their acetylcholinesterase inhibitory activity.

4-Hydroxy-2-quinolones: Another class of nitrogen-containing heterocycles with diverse pharmacological properties.

Uniqueness

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable compound for drug discovery and development .

Biological Activity

2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of 266.26 g/mol. It belongs to the quinoxaline family, which is known for various pharmacological activities.

Research indicates that 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid acts as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Inhibition of NAMPT can lead to reduced cellular NAD+ levels, impacting cellular metabolism and survival pathways, particularly in cancer cells .

Anticancer Activity

Studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The inhibition of NAMPT has been linked to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents. For instance, in vitro assays showed that treatment with 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid led to significant reductions in cell viability in breast and colon cancer cell lines .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also displays anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that 2-Oxo-3-phenyl-1,2-dihydroquinoxaline-6-carboxylic acid may possess antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.